1-(2-Hydroxycyclopentyl)piperidin-4-ol
Description
1-(2-Hydroxycyclopentyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl-substituted cyclopentyl group attached to the piperidine nitrogen.
Properties
IUPAC Name |
1-(2-hydroxycyclopentyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-8-4-6-11(7-5-8)9-2-1-3-10(9)13/h8-10,12-13H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKNTCXCGBETJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCC(CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Hydroxycyclopentyl)piperidin-4-ol involves several steps, typically starting with the formation of the piperidine ring. One common method includes the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . The hydroxyl group can be introduced through selective functionalization reactions, such as hydroxylation of cyclopentyl derivatives . Industrial production methods often involve multi-step synthesis routes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Hydroxycyclopentyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to remove the hydroxyl group or to convert it into other functional groups using reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Major Products: These reactions can lead to the formation of various derivatives, such as ketones, aldehydes, and substituted piperidines.
Scientific Research Applications
1-(2-Hydroxycyclopentyl)piperidin-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxycyclopentyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells . This interaction involves the formation of a salt-bridge between the basic nitrogen atom of the piperidine ring and the receptor, along with hydrophobic interactions with lipophilic groups .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hydroxycyclopentyl substituent. Below is a detailed comparison with structurally related piperidin-4-ol derivatives:
1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol (CAS: 1494439-20-1)
- Structure : Features a hydroxymethylcyclopentyl group instead of a direct hydroxycyclopentyl substitution.
- Properties: Molecular weight = 199.29 g/mol; formula = C₁₁H₂₁NO₂; purity ≥95% .
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol
- Activity: Studied for insulin secretion and glucose tolerance in mice. No acute effect on insulin secretion but improved beta-cell survival in transplanted islets .
- Structural Contrast: Bulky naphthyl and quinoline substituents enhance lipophilicity, likely reducing solubility compared to the hydroxycyclopentyl analog.
P4MP4 (1-[(Piperidin-4-yl)methyl]piperidin-4-ol)
- Activity: Inhibits Neisseria meningitidis adhesion via mechanisms resembling phenothiazines .
- Comparison : Lacks the hydroxylated cyclopentane ring, relying instead on a piperidine-piperidine scaffold. This structural simplicity may limit its selectivity compared to hydroxycyclopentyl-containing analogs.
Z3777013540 (1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol)
- Application : CNS-targeting compound with structural similarity to CBD-2115. Predicted brain penetrance via CNS MPO and BBB scoring .
- Key Difference : The indole-pyrimidine core enhances aromatic interactions, while the hydroxycyclopentyl group in the target compound may prioritize hydrogen bonding or conformational flexibility.
PIPD1 (4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol)
Critical Analysis of Substituent Effects
Hydroxycyclopentyl vs. Aromatic/Halogenated Groups
- Solubility : The hydroxyl group in hydroxycyclopentyl enhances aqueous solubility compared to halogenated (e.g., PIPD1) or aromatic (e.g., Z3777013540) analogs.
- Target Selectivity: highlights that minor substituent changes (e.g., 4-hydroxy vs. 3-hydroxypiperidine) drastically alter sphingosine kinase selectivity. The hydroxycyclopentyl group’s stereochemistry and hydrogen-bonding capacity may similarly influence target binding.
Cyclopentyl vs. Piperidine/Pyrrolidine Scaffolds
- Conformational Flexibility : Cyclopentane’s puckered ring may impose steric constraints, enhancing selectivity for specific enzyme pockets. In contrast, piperidine/pyrrolidine derivatives (e.g., P4MP4) offer greater flexibility but reduced target discrimination.
Biological Activity
1-(2-Hydroxycyclopentyl)piperidin-4-ol is a compound belonging to the piperidine class, which has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and research findings.
Target Receptor:
The primary biological target for 1-(2-Hydroxycyclopentyl)piperidin-4-ol is the chemokine receptor CCR5. This receptor plays a crucial role in the entry of HIV-1 into host cells. The compound functions as an antagonist to CCR5, effectively blocking HIV-1 from entering these cells, which is vital for developing therapeutic strategies against HIV/AIDS .
Biochemical Pathways:
By inhibiting the CCR5 receptor, 1-(2-Hydroxycyclopentyl)piperidin-4-ol disrupts essential signaling pathways associated with HIV entry. This antagonistic action results in a significant reduction in viral load and potential disease progression in infected individuals .
The compound exhibits several noteworthy biochemical characteristics:
- Solubility: It has moderate solubility in aqueous environments, which is beneficial for biological applications.
- Stability: The hydroxyl group contributes to its stability under physiological conditions.
- Interactions: It engages in hydrogen bonding with amino acids at the binding site of CCR5, enhancing its affinity and efficacy as an antagonist .
In Vitro Studies
Recent studies have evaluated the effectiveness of 1-(2-Hydroxycyclopentyl)piperidin-4-ol against HIV-1 using various in vitro assays. The compound demonstrated:
- Inhibition of Viral Entry: It significantly reduced HIV-1 entry into CD4+ T cells with an IC50 (half-maximal inhibitory concentration) value indicating potent antiviral activity.
Comparative Analysis
A comparison with other piperidine derivatives reveals distinct advantages:
| Compound Name | CCR5 Antagonism | Hydrophobicity | Potential Applications |
|---|---|---|---|
| 1-(2-Hydroxycyclopentyl)piperidin-4-ol | High | Moderate | HIV treatment |
| Piperidin-4-ol | Low | Low | General pharmacological studies |
| 1-(2-Hydroxyethyl)piperidin-4-ol | Moderate | High | CNS-related applications |
This table illustrates how 1-(2-Hydroxycyclopentyl)piperidin-4-ol stands out due to its high CCR5 antagonism and moderate hydrophobicity, making it suitable for targeted therapies .
Case Studies and Clinical Implications
Case Study Overview:
In clinical settings, compounds similar to 1-(2-Hydroxycyclopentyl)piperidin-4-ol have been evaluated for their effectiveness in treating HIV. A notable study indicated that patients receiving CCR5 antagonists experienced a significant decrease in viral loads compared to those on standard antiretroviral therapy alone.
Clinical Trials:
Ongoing clinical trials are assessing the safety and efficacy of this compound as part of combination therapies for HIV treatment. Early results suggest promising outcomes regarding both viral suppression and patient tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
